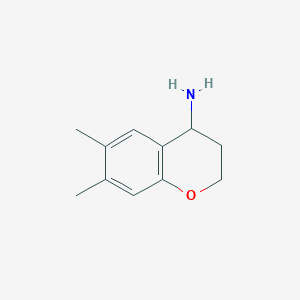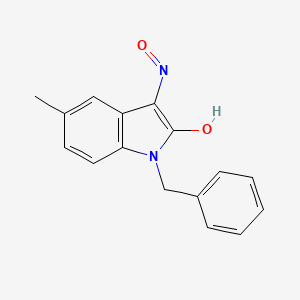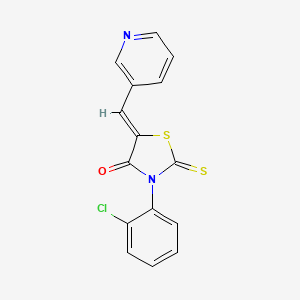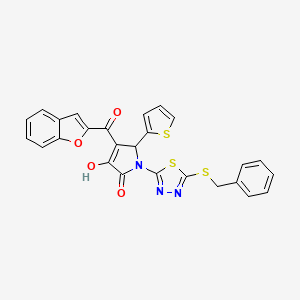![molecular formula C14H15ClN4O B15097749 4-chloro-5-[(2E)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]pyridazin-3-ol CAS No. 6954-11-6](/img/structure/B15097749.png)
4-chloro-5-[(2E)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]pyridazin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one is a complex organic compound with a unique structure that includes a pyridazinone core, a hydrazinyl group, and a phenylpropylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazinyl Group: This step involves the reaction of the pyridazinone intermediate with hydrazine or its derivatives.
Addition of the Phenylpropylidene Moiety: This final step can be accomplished through a condensation reaction with the appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridazinone core may interact with specific binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-5-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazino]pyridazin-3(2H)-one
- 5-chloro-2-methyl-4-isothiazolin-3-one
Uniqueness
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
6954-11-6 |
|---|---|
Molekularformel |
C14H15ClN4O |
Molekulargewicht |
290.75 g/mol |
IUPAC-Name |
5-chloro-4-[(2E)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H15ClN4O/c1-9(2)13(10-6-4-3-5-7-10)18-17-11-8-16-19-14(20)12(11)15/h3-9H,1-2H3,(H2,17,19,20)/b18-13+ |
InChI-Schlüssel |
DHMKSTVYHPETIK-QGOAFFKASA-N |
Isomerische SMILES |
CC(C)/C(=N\NC1=C(C(=O)NN=C1)Cl)/C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(=NNC1=C(C(=O)NN=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



}-N-(2,4,6-trimethy lphenyl)acetamide](/img/structure/B15097678.png)
![(4E)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(2-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B15097681.png)
![5-(3,4-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxyben zo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B15097686.png)


![(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097706.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097708.png)
![Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B15097717.png)
![4-Benzyl-1-{6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B15097721.png)
![Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine](/img/structure/B15097739.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15097750.png)
![(5Z)-2-(4-chlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097757.png)

